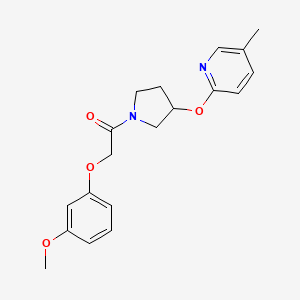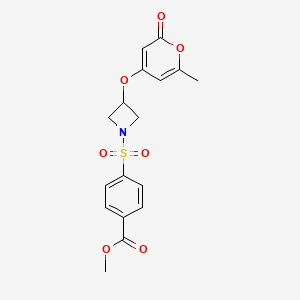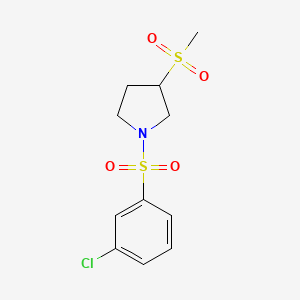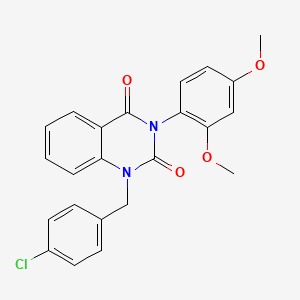
2-(3-Methoxyphenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPOPE and has a molecular formula of C21H25N2O3.
Applications De Recherche Scientifique
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, similar in part to the methoxy group present in the target compound, are primarily emitted from lignin pyrolysis and serve as potential tracers for biomass burning. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation, has been a subject of increasing academic interest. Understanding the kinetics, mechanisms, and SOA formation potential of methoxyphenols can offer insights into atmospheric chemistry and pollution studies (Liu, Chen, & Chen, 2022).
Biological Activities of Polyphenols
Polyphenols, which include structures similar to the target compound, have been researched for their role in preventing degenerative diseases due to their antioxidant properties. Their bioavailability and biological activities vary significantly, influencing their potential health benefits. Studies on polyphenols' absorption, metabolism, and health effects can inform research on similar compounds for their nutraceutical applications (Manach et al., 2005).
Oxidative Stress and Antioxidant Properties
Research on specific chemical structures like chlorogenic acid, which shares the phenolic nature of the target compound, highlights their antioxidant, anti-inflammatory, and various health-promoting properties. Such compounds' roles in metabolic syndrome treatment, including anti-diabetic, anti-hypertensive, and lipid-modulating activities, could be paralleled in studying the target compound for similar health benefits (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Enzymatic Degradation and Pollution Remediation
The study of enzymes like laccases in the presence of redox mediators for the degradation of organic pollutants, including phenolic compounds, offers a perspective on the potential environmental applications of similar compounds. Understanding these processes can contribute to developing new strategies for pollution remediation and the design of environmentally friendly chemicals (Husain & Husain, 2007).
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-14-6-7-18(20-11-14)25-17-8-9-21(12-17)19(22)13-24-16-5-3-4-15(10-16)23-2/h3-7,10-11,17H,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGPRCXDHMAWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2581507.png)

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2581509.png)

![1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline](/img/structure/B2581512.png)
![N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2581513.png)


![3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2581522.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581523.png)

![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581528.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581529.png)
